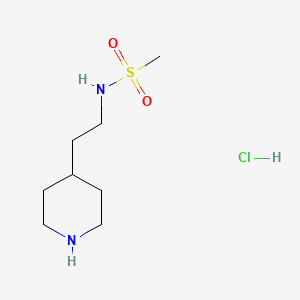

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

Übersicht

Beschreibung

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H18N2O2S•HCl and a molecular weight of 242.77 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a piperidine ring and a methanesulfonamide group, making it a valuable compound in various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Alkylated or acylated derivatives of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has a molecular formula of C26H37Cl2N3O6S and a molecular weight of 590.6 g/mol. It is characterized by its piperidine moiety, which is crucial for its biological activity. The compound acts as a selective antagonist for the 5-HT4 receptor, exhibiting significant selectivity over other serotonin receptors and various other receptors, making it a valuable candidate for further research in neuropharmacology .

Neuropharmacology

The primary application of this compound lies in its role as a serotonergic antagonist. Its selectivity for the 5-HT4 receptor suggests potential therapeutic uses in treating gastrointestinal disorders and possibly cognitive dysfunctions associated with neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds targeting the 5-HT4 receptor can enhance memory and learning processes .

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been shown to possess bactericidal activity against Mycobacterium tuberculosis (Mtb), highlighting their potential in treating tuberculosis, especially multidrug-resistant strains .

Cancer Research

Compounds with piperidine structures are being explored for their anticancer properties. The incorporation of this compound into novel drug designs may enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship studies suggest that modifications to the piperidine ring can significantly influence the anticancer activity of these compounds.

Case Study 1: Alzheimer's Disease

In a study investigating multifunctional compounds for Alzheimer's disease treatment, derivatives similar to this compound were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and promote neuroprotection. The findings indicated that such compounds could effectively reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a dual therapeutic approach .

Case Study 2: Tuberculosis Treatment

Research conducted at the National Institute of Allergy and Infectious Diseases demonstrated that sulfonamide derivatives exhibited significant activity against Mtb in vitro. The study established minimum inhibitory concentrations (MICs) for various compounds, with some derivatives showing promising results against resistant strains of Mtb, indicating their potential as new therapeutic agents in tuberculosis management .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | Selective antagonist for 5-HT4 receptor; potential cognitive enhancer |

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis; promising for resistant strains |

| Cancer Research | Potential anticancer properties; induces apoptosis and cell cycle arrest |

Wirkmechanismus

The mechanism of action of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Piperidin-4-ylethyl)methanesulfonamide: The non-hydrochloride form of the compound.

N-(2-Piperidin-4-ylethyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.

N-(2-Piperidin-4-ylethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.

Uniqueness

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is unique due to its specific combination of a piperidine ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is a compound with significant pharmacological potential, particularly noted for its biological activities. The compound has garnered attention due to its unique structural features, which include a piperidine ring and a methanesulfonamide moiety. This article will delve into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₉ClN₂O₂S

- Molecular Weight : 242.77 g/mol

- Structure : Contains a piperidine ring substituted with an ethyl group and a methanesulfonamide group.

Biological Activity

This compound exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:

- Pharmacological Effects : Research indicates that this compound may possess anti-inflammatory, analgesic, and potential antipsychotic properties. Its ability to interact with various biological targets enhances its therapeutic potential .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several steps that highlight its synthetic versatility. Common methods include:

- Piperidine Ring Formation : Initial synthesis often starts with the formation of the piperidine ring.

- Substitution Reactions : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

These synthetic pathways are critical for modifying the compound to optimize its biological activity .

Case Studies and Research Findings

Recent studies have explored the pharmacological applications of this compound in various contexts:

- Anti-inflammatory Studies : In animal models, this compound has been shown to reduce inflammation markers significantly, indicating its potential as an anti-inflammatory agent.

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems suggest possible applications in treating mood disorders and schizophrenia .

- Cytotoxicity Assessments : Comparative studies have demonstrated that this compound has lower cytotoxicity than other compounds in its class, making it a safer alternative for therapeutic use .

Table 2: Research Findings Overview

| Study Focus | Findings | Year |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers. | 2023 |

| Neuropharmacology | Potential efficacy in mood disorder treatments. | 2025 |

| Cytotoxicity | Lower cytotoxicity compared to similar compounds. | 2020 |

Eigenschaften

IUPAC Name |

N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCROSUHUNEDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608263 | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70922-37-1 | |

| Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.